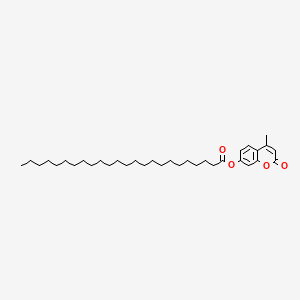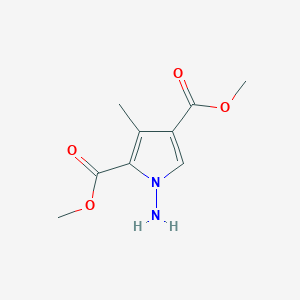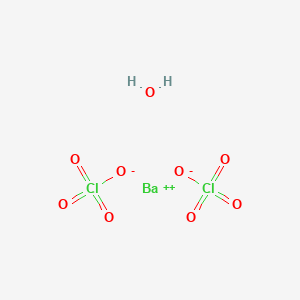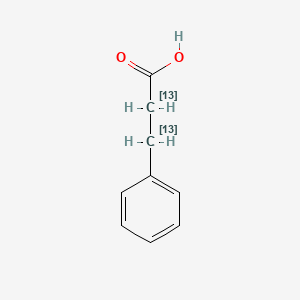
Hydrocinnamic acid-2,3-13C2
Vue d'ensemble
Description
Hydrocinnamic acid-2,3-13C2, also known as 3-Phenylpropionic acid-2,3-13C2, is a labeled analogue of Hydrocinnamic acid . It belongs to the class of organic compounds known as phenylpropanoic acids . It has a wide variety of uses including in cosmetics, food additives, and pharmaceuticals .
Molecular Structure Analysis
The linear formula of Hydrocinnamic acid-2,3-13C2 is C6H513CH213CH2CO2H . The molecular weight is 152.16 . The SMILES string is OC(=O)[13CH2][13CH2]c1ccccc1 .Physical And Chemical Properties Analysis
Hydrocinnamic acid-2,3-13C2 is a solid at room temperature . It has a melting point of 47-49°C (lit.) and a boiling point of 280°C (lit.) . The density is 1.085 g/mL at 25°C .Relevant Papers I found a paper that discusses the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals, which could be relevant to the study of Hydrocinnamic acid-2,3-13C2 . Another paper discusses the hydrogenation of cinnamic acid to hydrocinnamic acid .
Applications De Recherche Scientifique
Biosynthesis and Natural Sources Hydroxycinnamic acids, derivatives of cinnamic acid, are widely distributed in plants. They are abundant in foods like fruits, vegetables, tea, cocoa, and wine. These acids play a significant role in human health, particularly in reducing the risk of cardiovascular diseases (El‐Seedi et al., 2012).
Pharmacokinetic Properties and Biological Activities Hydroxycinnamic acid derivatives, including hydrocinnamic acid, have demonstrated potential therapeutic benefits in experimental diabetes and hyperlipidemia. They exhibit antioxidant and anti-inflammatory properties, which may contribute to their effectiveness in treating obesity-related health complications (Alam et al., 2016).
Synthesis Strategies Various methods for synthesizing hydrocinnamic acids, focusing on the construction of the side chain with a carboxy moiety around the aromatic ring, have been developed. These methods include reductive or oxidative reactions, rearrangements, catalytic reactions, and electrochemical conversion (Korneev, 2013).
Production by Clostridia The production of hydrocinnamic acid by various strains of Clostridia, particularly Clostridium sporogenes, has been documented. The process involves the metabolism of L-phenylalanine, indicating a biological pathway for hydrocinnamic acid production (Moss et al., 1970).
Analytical Methodologies Techniques for quantifying hydrocinnamic acid and its derivatives have been developed, crucial for understanding their prevalence and role in various biological systems and food products (Barberousse et al., 2008).
Cosmeceutical Applications Hydroxycinnamic acids and derivatives show significant potential in cosmeceutical applications due to their antioxidant, anti-inflammatory, and ultraviolet protective effects. These properties make them suitable as ingredients in anti-aging, anti-inflammatory, and skin protection products (Taofiq et al., 2017).
Antioxidant Properties and Structure-Activity Relationships The antioxidant properties of hydroxycinnamic acids are well-documented. Studies have focused on understanding the structure-activity relationships to create more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-phenyl(2,3-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIIGOLPHOKFCH-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2][13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583895 | |
| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrocinnamic acid-2,3-13C2 | |
CAS RN |
286367-71-3 | |
| Record name | 3-Phenyl(2,3-~13~C_2_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




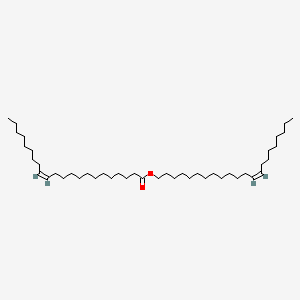
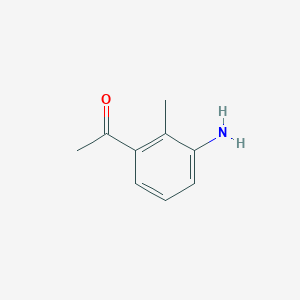


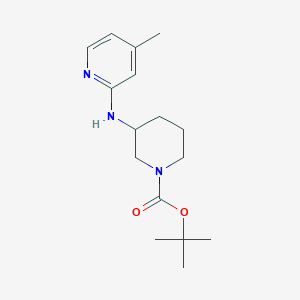
![3-[(3-Methyl-1-piperidinyl)methyl]benzonitrile](/img/structure/B1612424.png)
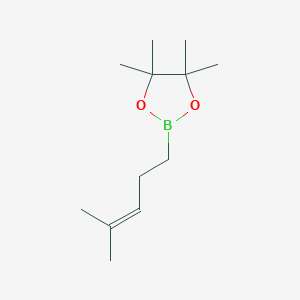
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)
